molecular formula C11H17NO2 B1306238 1-Ethoxy-3-phenylamino-propan-2-ol CAS No. 110493-28-2

1-Ethoxy-3-phenylamino-propan-2-ol

Cat. No.: B1306238
CAS No.: 110493-28-2
M. Wt: 195.26 g/mol
InChI Key: PBBMWKQVDGRHFO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Ethoxy-3-phenylamino-propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with phenylamine in the presence of a base to form 3-phenylamino-propan-1-ol. This intermediate is then reacted with ethyl iodide to introduce the ethoxy group, resulting in the formation of this compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

1-Ethoxy-3-phenylamino-propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethoxy-3-phenylamino-propan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

    Biology: The compound is used in proteomics research to study protein interactions and modifications.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate for the synthesis of drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-phenylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylamino group can participate in aromatic interactions, affecting the binding affinity and specificity of the compound. These interactions can modulate enzymatic activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

1-Ethoxy-3-phenylamino-propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-anilino-3-ethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-9-11(13)8-12-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBMWKQVDGRHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CNC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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